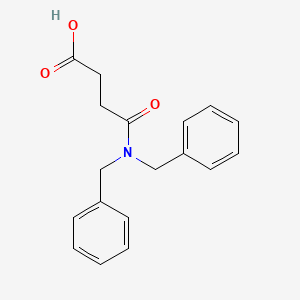

N,N-Dibenzyl-succinamic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-Dibenzyl-succinamic acid (DBS) is an organic compound that is widely used in scientific research due to its unique properties. It is a derivative of the succinic acid and is synthesized through a specific reaction process. DBS is particularly useful in biochemical and physiological studies due to its ability to interact with various enzymes, receptors, and other biological molecules. In

Scientific Research Applications

Polymer Synthesis

N,N-Dibenzyl-succinamic acid: is utilized in the synthesis of polymers with specific properties. For instance, it’s used in the controlled radical polymerization process, which is essential for creating narrowly dispersed polymers with precise molecular weight parameters . These polymers have applications ranging from drug delivery systems to materials with unique mechanical properties.

Medicine

In the medical field, N,N-Dibenzyl-succinamic acid derivatives are explored for their potential in creating water-soluble polymer matrices. These matrices can immobilize low molecular weight compounds exhibiting bioactive properties, making them suitable for drug delivery applications . The ability to convert oil-soluble substances into water-soluble forms expands the possibilities for medication formulation and delivery.

Environmental Science

The compound plays a role in environmental science, particularly in the development of bio-inspired amphiphilic block-copolymers. These polymers can self-assemble into nanoparticles for the delivery of hydrophobic drugs, which is significant for environmental-friendly pharmaceutical applications .

Analytical Chemistry

In analytical chemistry, N,N-Dibenzyl-succinamic acid is part of the study for the development of new protective groups in synthesis processes. It’s particularly noted for its ease of removal from β-lactam phenylalanine derivatives, which is crucial for synthesizing complex molecules .

Biochemistry Research

Biochemistry research leverages N,N-Dibenzyl-succinamic acid in the study of metabolic pathways and genetic modifications. It’s involved in the synthesis of compounds that are integral to various biochemical processes, including those in the tricarboxylic acid cycle .

Pharmacology

In pharmacology, N,N-Dibenzyl-succinamic acid derivatives are valuable for their broad applications. They serve as a chemical scaffold in the synthesis of β-amidated carboxylic acids, which are important in the development of pharmaceuticals, agrochemicals, and polymer sciences .

Mechanism of Action

Target of Action

It’s worth noting that succinamic acid derivatives are often used in the synthesis of polymers , suggesting that their targets could be related to polymer structures or functions.

Mode of Action

It’s known that succinamic acid derivatives can participate in the formation of block-copolymers . These polymers can self-assemble into nanoparticles in aqueous media, which could potentially interact with their targets .

Result of Action

The ability of succinamic acid derivatives to form block-copolymers suggests they may influence the structure and function of polymers .

properties

IUPAC Name |

4-(dibenzylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c20-17(11-12-18(21)22)19(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLOFGIPLRRVHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644379 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2359121.png)

![N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2359122.png)

![N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2359130.png)

![Ethyl 3-oxo-4-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2359133.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2359134.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2359137.png)